molecular formula C7H6BrClS B2926200 2-Bromo-4-chloro-1-methylthiobenzene CAS No. 452082-73-4

2-Bromo-4-chloro-1-methylthiobenzene

Cat. No.: B2926200
CAS No.: 452082-73-4
M. Wt: 237.54
InChI Key: DITHVXVBKLNBHZ-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-1-methylthiobenzene is an organic compound with the molecular formula C7H6BrClS. It is a derivative of benzene, where the hydrogen atoms are substituted by bromine, chlorine, and a methylthio group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-chloro-1-methylthiobenzene typically involves the halogenation of 1-methylthiobenzene. One common method is the bromination of 4-chloro-1-methylthiobenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and recrystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chloro-1-methylthiobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or alkoxides, under appropriate conditions.

    Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can undergo reduction reactions, where the halogen atoms are replaced by hydrogen atoms using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium methoxide or ammonia in solvents like ethanol or water.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

    Substitution: Products like 2-amino-4-chloro-1-methylthiobenzene or 2-methoxy-4-chloro-1-methylthiobenzene.

    Oxidation: Products like 2-bromo-4-chloro-1-methylsulfoxidebenzene or 2-bromo-4-chloro-1-methylsulfonebenzene.

    Reduction: Products like 2-chloro-1-methylthiobenzene.

Scientific Research Applications

2-Bromo-4-chloro-1-methylthiobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with biological molecules.

    Medicine: It serves as a building block in the development of drugs targeting specific biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-1-methylthiobenzene involves its interaction with molecular targets through covalent bonding or non-covalent interactions. The bromine and chlorine atoms can participate in halogen bonding, while the methylthio group can engage in sulfur-based interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-chlorobenzene: Lacks the methylthio group, making it less reactive in certain substitution reactions.

    4-Chloro-1-methylthiobenzene:

    2-Bromo-1-methylthiobenzene: Lacks the chlorine atom, altering its chemical properties and reactivity.

Uniqueness

2-Bromo-4-chloro-1-methylthiobenzene is unique due to the presence of both bromine and chlorine atoms along with a methylthio group. This combination of substituents provides a distinct reactivity profile, making it valuable in various synthetic and research applications.

Properties

IUPAC Name

2-bromo-4-chloro-1-methylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClS/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DITHVXVBKLNBHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A cold (0° C.) solution of 2-bromo-4-chlorobenzenediazonium tetrafluoroborate (5.0 g, 16.3 mmol) in CH3CN (50 mL) was treated portion wise with sodium thiomethoxide (1.15 g, 16.4 mmol) and a strong evolution of gas (N2) was observed. The mixture was warmed up to 23° C., stirred for 0.25 hours and filtered. The filtrate was concentrated in vacuo; the residue was taken up in CH2Cl2, stirred and the solution was then filtered. The CH2Cl2 filtrate was concentrated in vacuo affording a brown syrup that was distilled under vacuum to provide the purified title compound; bp 125° C./0.4 mm, 1.4 g, 37%. 1H NMR (CDCl3) δ7.56 (d, J=2.5 Hz, H-3, 1H), 7.30 (dd, J=2.5 Hz, J=8.6 Hz, H-5, 1H), 7.07 (d, J=8.6 Hz, H-6, 1H), 2.49 (s, CH3, 3H). IR 1569, 1544, 1450, 1434, 1371,1248, 1105, 1024, 868, 803, 784 cm31 1. Anal. Calcd. for C7H6BrClS: C, 35.39; H, 2.55. Found: C, 34.89; H, 2.51.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.15 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
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reactant
Reaction Step Two

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